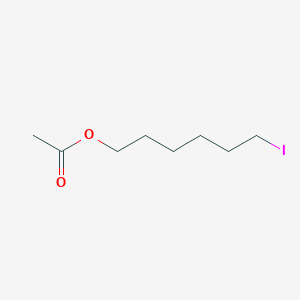
6-Iodohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodohexyl acetate is an organic compound with the molecular formula C8H15IO2 It is an ester formed from hexyl alcohol and acetic acid, with an iodine atom attached to the sixth carbon of the hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Iodohexyl acetate can be synthesized through the esterification of 6-iodohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 6-iodohexanol and acetic acid are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the appropriate temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodohexyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-hydroxyhexyl acetate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of hexyl acetate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 6-Hydroxyhexyl acetate.
Reduction: Hexyl acetate.
Oxidation: Hexanoic acid.
Applications De Recherche Scientifique
6-Iodohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of iodinated derivatives.
Biology: It can be used as a labeling reagent for studying biological processes involving iodine.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-iodohexyl acetate involves its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical syntheses and labeling applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl Acetate: Similar structure but lacks the iodine atom. It is commonly used in the flavor and fragrance industry.
6-Bromohexyl Acetate: Similar structure with a bromine atom instead of iodine. It has similar reactivity but different physical properties due to the difference in halogen atoms.
Uniqueness
6-Iodohexyl acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in radiopharmaceuticals and labeling studies. The iodine atom also influences the compound’s physical properties, such as boiling point and density, compared to its brominated or non-halogenated counterparts.
Propriétés
Formule moléculaire |
C8H15IO2 |
|---|---|
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
6-iodohexyl acetate |
InChI |
InChI=1S/C8H15IO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |
Clé InChI |
AVUOKAVWKCTLFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















